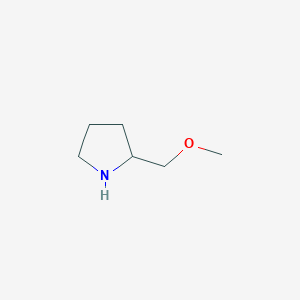
2-(3-methylbutoxy)-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-methylbutoxy)-2-phenylacetic acid is a chemical compound with the molecular formula C7H14O3 . It has a molecular weight of 146.19 . The compound is a clear colorless liquid and is insoluble in water .
Molecular Structure Analysis
The molecular structure of 2-(3-methylbutoxy)-2-phenylacetic acid is based on the molecular formula C7H14O3 . The InChI code for the compound is 1S/C7H14O3/c1-6(2)3-4-10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) .Physical And Chemical Properties Analysis
2-(3-methylbutoxy)-2-phenylacetic acid is a clear colorless liquid . It is insoluble in water . The compound has a molecular weight of 146.19 and a molecular formula of C7H14O3 .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-(3-methylbutoxy)-2-phenylacetic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzene", "3-methyl-1-butanol", "Sodium hydride", "Bromoacetic acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Hydrochloric acid", "Sodium sulfate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 3-methylbutoxybenzene", "Benzene is reacted with 3-methyl-1-butanol in the presence of sodium hydride to form 3-methylbutoxybenzene.", "Step 2: Synthesis of 2-bromo-2-phenylacetic acid", "3-methylbutoxybenzene is reacted with bromoacetic acid in the presence of sodium hydroxide to form 2-bromo-2-phenylacetic acid.", "Step 3: Synthesis of 2-(3-methylbutoxy)-2-phenylacetic acid", "2-bromo-2-phenylacetic acid is reacted with sodium bicarbonate and 3-methyl-1-butanol in ethyl acetate to form 2-(3-methylbutoxy)-2-phenylacetic acid.", "Step 4: Purification of 2-(3-methylbutoxy)-2-phenylacetic acid", "The crude product is purified by washing with hydrochloric acid, sodium bicarbonate, and water, followed by drying over sodium sulfate.", "The final product is obtained by recrystallization from methanol and diethyl ether." ] } | |
CAS-Nummer |
1016822-98-2 |
Produktname |
2-(3-methylbutoxy)-2-phenylacetic acid |
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



